Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
To the Hydrophobicity and LogP Determination of 2-methylpropyl N-(4-iodophenyl)carbamate
Abstract
This technical guide provides a comprehensive analysis of the hydrophobicity of the chemical entity 2-methylpropyl N-(4-iodophenyl)carbamate, a critical physicochemical parameter in drug discovery and development. Hydrophobicity, quantified by the octanol-water partition coefficient (LogP), profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its efficacy and safety.[1][] This document delineates the theoretical underpinnings of hydrophobicity, offers a structural analysis of the target compound, and presents a multi-faceted approach to determining its LogP value. We explore both high-throughput in silico prediction methodologies and the gold-standard experimental techniques, including the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC). Detailed, field-proven protocols are provided to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess this essential molecular property.
The Foundational Role of Hydrophobicity in Drug Development
The journey of a drug molecule from administration to its therapeutic target is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity, or its synonym hydrophobicity, is arguably one of the most influential.[3] It describes the tendency of a molecule to dissolve in fats, oils, lipids, and non-polar solvents rather than in water.[4] This single characteristic dictates crucial aspects of a drug's pharmacokinetic performance, including its ability to permeate biological membranes, bind to plasma proteins, distribute into tissues, and be metabolized by enzymes.[1][]
Quantifying Hydrophobicity: The Partition Coefficient (LogP)
The most widely accepted measure of hydrophobicity is the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically 1-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3] Due to the wide range of values, it is expressed on a logarithmic scale (LogP).[5]
LogP = log₁₀ ([solute]ₒᵣ₉ₐₙᵢ꜀ / [solute]ₐᵩᵤₑₒᵤₛ)
-
A positive LogP value indicates a higher affinity for the lipidic phase (lipophilic/hydrophobic).[1][5]
-
A negative LogP value indicates a higher affinity for the aqueous phase (hydrophilic).[1][5]
-
A LogP of zero means the compound partitions equally between the two phases.[1][5]
For ionizable compounds, the distribution coefficient (LogD) is used, which is the partition coefficient at a specific pH, accounting for all ionic and neutral species.[6][7]
The "Rule of Five": A Guiding Principle for Oral Bioavailability
In 1997, Christopher Lipinski formulated the "Rule of Five," a set of guidelines to evaluate the druglikeness of a compound and predict its potential for good oral absorption.[8][9][10] The rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular weight less than 500 Daltons.
-
LogP value not exceeding 5.
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
While there are many exceptions, particularly for drugs that utilize active transport, the Rule of Five remains a cornerstone in early-stage drug discovery for triaging compounds.[9][11] An optimal LogP for oral absorption is often considered to be in the range of 1.35 to 1.8, while compounds targeting the central nervous system (CNS) may require a LogP around 2.[1][5]
`dot
graph TD {
graph [splines=ortho, nodesep=0.6, ranksep=0.5];
node [shape=box, style="rounded,filled", margin=0.15, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];
}
`
Caption: The central role of hydrophobicity and LogP in determining a compound's ADME profile and overall drug-likeness.
Physicochemical Profile of 2-methylpropyl N-(4-iodophenyl)carbamate
A qualitative assessment of a molecule's structure is the first step in estimating its hydrophobicity. The structure of 2-methylpropyl N-(4-iodophenyl)carbamate contains distinct regions that contribute to its overall physicochemical character.
Chemical Structure:
-
Hydrophobic Moieties: The 4-iodophenyl ring is a significant contributor to lipophilicity due to its aromatic nature and the large, non-polar iodine atom. The 2-methylpropyl (isobutyl) group is an aliphatic, non-polar chain that further enhances the molecule's hydrophobicity.[12]
-
Hydrophilic Moieties: The carbamate linker (-NH-C(=O)O-) provides polarity. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, and the N-H group is a hydrogen bond donor.[13] These features grant a degree of hydrophilic character, which is essential for aqueous solubility.
The balance between the large hydrophobic regions and the polar carbamate linker suggests that the molecule will be significantly lipophilic with a positive LogP value.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₁₄INO₂ | - |
| Molecular Weight | 319.14 g/mol | [14] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| XLogP3 (Predicted) | 3.4 | [14] |
| Consensus LogP (SwissADME) | 3.58 | Calculated |
Note: The Consensus LogP is an average of multiple prediction methods provided by the SwissADME web tool. The XLogP3 value is from PubChem for a closely related isomer, propyl N-(2-iodo-4-methylphenyl)carbamate, and serves as a reasonable estimate.
Computational (In Silico) Prediction of LogP
Before undertaking resource-intensive experimental work, in silico LogP prediction is an invaluable tool for high-throughput screening and preliminary assessment.[15][16] These methods use algorithms trained on large datasets of experimentally determined LogP values to calculate the LogP of a novel structure.[5]
Methodologies for LogP Calculation
Computational approaches can be broadly categorized:
-
Atom-based methods: These approaches sum the contributions of individual atoms to the overall LogP.[16]
-
Fragment-based methods: The molecule is dissected into fragments, and the LogP is calculated by summing the contributions of these fragments, often with correction factors for intramolecular interactions.[1][17]
-
Property-based methods: These utilize whole-molecule properties (e.g., molecular surface area, polarizability) to predict LogP.[18]
Numerous software packages and web tools are available for these calculations, each employing different algorithms.[19][20][21][22]
Predicted LogP Values for 2-methylpropyl N-(4-iodophenyl)carbamate
To provide a reliable estimate, we have collated predicted LogP values from several widely used platforms.
| Prediction Algorithm / Platform | Predicted LogP |
| XLogP3 | 3.40 |
| WLogP (SwissADME) | 3.73 |
| MLogP (SwissADME) | 3.29 |
| SILICOS-IT (SwissADME) | 3.72 |
| iLOGP (SwissADME) | 3.58 |
| Consensus LogP | 3.58 |
Note: Values were generated using the SwissADME web tool by inputting the molecule's SMILES string: CC(C)COC(=O)NC1=CC=C(I)C=C1.
The consensus value of 3.58 strongly suggests the compound is lipophilic and adheres to Lipinski's Rule of Five (LogP < 5).[8][10]
`dot
graph TD {
graph [splines=ortho, nodesep=0.5, ranksep=0.4];
node [shape=box, style="rounded,filled", margin=0.15, fontname="Helvetica", fontsize=12, width=2.5];
edge [fontname="Helvetica", fontsize=10];
}
`
Caption: A generalized workflow for the in silico prediction of LogP values using multiple algorithms.
Experimental Determination of LogP
While computational methods are fast and cost-effective, experimental determination remains the benchmark for accuracy.[23][24] The two most common and validated methods are the shake-flask technique and RP-HPLC.
Method 1: The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[6][24] It is most accurate for LogP values in the range of -2 to 4.[24][25]
Causality Behind the Method: This protocol directly establishes the thermodynamic equilibrium of the analyte between two immiscible phases (1-octanol and water). By physically separating the phases and quantifying the analyte in each, it provides a direct, unadulterated measurement of the partition ratio, which is the definition of P. The use of pre-saturated solvents is critical to prevent volume changes during equilibration that would otherwise introduce error.
Detailed Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a phosphate buffer solution (e.g., 0.1 M) at a pH of 7.4. This is crucial for LogD measurements to mimic physiological conditions.[26][27]
-
Pre-saturate the 1-octanol by shaking it vigorously with the pH 7.4 buffer for 24 hours, then allowing the phases to separate.
-
Pre-saturate the pH 7.4 buffer by shaking it with the 1-octanol for 24 hours and allowing separation. This ensures the volumes of the two phases do not change during the experiment.[27]
-
Sample Preparation:
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated buffer. To obtain an accurate LogP of ~3.5, a phase volume ratio (octanol:water) of 1:1 or 1:2 can be used.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This can range from 30 minutes to several hours. A preliminary experiment to determine the time to reach equilibrium is recommended.
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.[26] This step is critical to avoid cross-contamination, which can significantly skew results, especially for highly lipophilic compounds.[24]
-
Quantification:
-
Carefully withdraw an aliquot from both the upper 1-octanol phase and the lower aqueous phase.
-
Determine the concentration of the analyte in each aliquot using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared for each phase to ensure accurate quantification.
-
Calculation:
-
Calculate the LogP (or LogD at pH 7.4) using the formula: LogD₇.₄ = log₁₀ (Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ) .
-
The experiment should be performed in triplicate to ensure repeatability, with the final values falling within a range of ± 0.3 log units.[25]
`dot
graph TD {
graph [splines=ortho, nodesep=0.4, ranksep=0.4];
node [shape=box, style="rounded,filled", margin=0.15, fontname="Helvetica", fontsize=12, width=2.5];
edge [fontname="Helvetica", fontsize=10];
}
`
Caption: Step-by-step experimental workflow for the Shake-Flask method of LogD determination.
Method 2: RP-HPLC Method (OECD Guideline 117)
This indirect method estimates LogP by correlating a compound's retention time on a reverse-phase HPLC column with the known LogP values of a set of standard compounds.[23][28]
Causality Behind the Method: In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. A compound's retention time is proportional to its hydrophobicity; more lipophilic compounds interact more strongly with the stationary phase and thus elute later.[28] By calibrating the system with standards of known LogP, a linear relationship between the logarithm of the retention factor (log k) and LogP can be established, allowing the LogP of an unknown compound to be interpolated from its retention time.
Detailed Experimental Protocol:
Conclusion and Application
This guide has detailed the theoretical and practical considerations for assessing the hydrophobicity of 2-methylpropyl N-(4-iodophenyl)carbamate. The in silico analysis predicts a consensus LogP value of approximately 3.58, which places it firmly in the category of lipophilic compounds while still adhering to the criteria set forth by Lipinski's Rule of Five. This predicted value suggests the compound has a favorable profile for membrane permeability and potential oral absorption.
However, for definitive characterization within a drug development program, experimental verification is paramount. The detailed protocols for the gold-standard shake-flask method and the high-throughput RP-HPLC method provide the necessary framework for obtaining a precise and accurate LogP/LogD value. This experimentally derived value is a critical parameter that will inform decisions regarding formulation, dosing, and the prediction of the compound's ultimate pharmacokinetic behavior.[1][5] By integrating both predictive and experimental approaches, researchers can confidently characterize the hydrophobicity of this and other novel chemical entities, accelerating the journey from discovery to clinical application.
References
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Wikipedia. Lipinski's rule of five. [Link]
-
Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. University of Maryland, Baltimore. [Link]
-
Kellogg, G. E., & Abraham, D. J. (2000). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. Current Pharmaceutical Design, 6(12), 1187-1205. [Link]
-
Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1515-1534. [Link]
-
Simulations Plus. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]
-
Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]
- Google Patents. (2003). US6524863B1 - High throughput HPLC method for determining Log P values.
-
ResearchGate. (2007). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]
-
Patsnap. (2025). What are the exceptions to Lipinski's Rule of 5? [Link]
-
Thakkar, D., & Paul, F. (2022). Learning the relationship between nanoscale chemical patterning and hydrophobicity. Proceedings of the National Academy of Sciences, 119(48), e2210103119. [Link]
-
Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
-
IEEE Xplore. (2025). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. [Link]
-
Reddit. (2024). Hydrophobic vs hydrophilic based on structure. [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]
-
Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Journal of Pharmaceutical Sciences, 98(3), 861-893. [Link]
-
ChemAxon. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. [Link]
-
ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1. [Link]
-
YouTube. (2020). In silico calculations of LogP and LogS using free online platforms. [Link]
-
Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Waring, M. J. (2008). The Rule of Five for Non-Oral Routes of Drug Delivery: Ophthalmic, Inhalation and Transdermal. Journal of Medicinal Chemistry, 51(20), 6433-6439. [Link]
-
Zhang, Y., Wu, H., Wang, J., & Zhu, W. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Computational Chemistry, 44(6), 469-480. [Link]
-
Cambridge MedChem Consulting. LogP/D. [Link]
-
Chemistry LibreTexts. (2023). Hydrophobic Interactions. [Link]
-
Royal Society of Chemistry. (2021). A molecular twist on hydrophobicity. [Link]
-
NC State University Libraries. (2024). Hydrophilicity and Hydrophobicity in Advanced Material Applications. [Link]
-
Kellogg, G. E., & Abraham, D. J. (2000). Hydrophobicity: is LogP(o/w) more than the sum of its parts? European Journal of Medicinal Chemistry, 35(7-8), 651-661. [Link]
-
ResearchGate. (2020). Log P (log D) values predicted in silico using various calculation algorithms. [Link]
-
Domainex. Shake Flask LogD. [Link]
-
PubChem. Carbamic acid, 2-iodo-4-methylphenyl-, propyl ester. [Link]
-
ChemAxon. Calculators & Predictors. [Link]
-
Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162. [Link]
-
European Commission. (1992). A.8. PARTITION COEFFICIENT. [Link]
-
Chemicalize. Instant Cheminformatics Solutions. [Link]
-
ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]
Sources